2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with a complex structure that includes a fluorophenyl group, an amino group, and a hexahydro-isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with a cyclic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-fluorophenyl)amino]methyl}phenol
- 2-{[(4-fluorophenyl)amino]methyl}phenyl)methanol
- 4-chloro-2-{[(2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol
Uniqueness
Compared to similar compounds, 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydro-isoindole-dione core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17FN2O2 |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(4-fluoroanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h5-8,12-13,17H,1-4,9H2 |
InChI Key |
JNHRUAUWAFORDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.